1-(2-Chloro-3-fluoropyridin-4-yl)ethanol
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Overview
Description
1-(2-Chloro-3-fluoropyridin-4-yl)ethanol is an organic compound with the molecular formula C7H7ClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, along with an ethanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-3-fluoropyridin-4-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3-fluoropyridine with ethylene oxide in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-3-fluoropyridin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro or fluoro groups.
Major Products:
Oxidation: Formation of 1-(2-chloro-3-fluoropyridin-4-yl)acetaldehyde or 1-(2-chloro-3-fluoropyridin-4-yl)acetic acid.
Reduction: Formation of 1-(2-chloro-3-fluoropyridin-4-yl)ethylamine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(2-Chloro-3-fluoropyridin-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(2-chloro-3-fluoropyridin-4-yl)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the chloro and fluoro substituents can enhance its binding affinity and selectivity for certain targets. The ethanol group can also participate in hydrogen bonding, further influencing its interactions .
Comparison with Similar Compounds
- 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone
- 1-(3-Chloro-2-fluoropyridin-4-yl)ethanol
- 1-(2-Chloro-5-fluoropyridin-3-yl)ethanol
Uniqueness: 1-(2-Chloro-3-fluoropyridin-4-yl)ethanol is unique due to the specific positioning of the chloro and fluoro substituents on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the ethanol group also differentiates it from other similar compounds, providing additional functional versatility .
Properties
IUPAC Name |
1-(2-chloro-3-fluoropyridin-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-4(11)5-2-3-10-7(8)6(5)9/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWQCEVTIBNUKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=NC=C1)Cl)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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